Superior GPAT Inhibitory Potency Relative to Positional Isomer and Des-Chloro Analog
4-{[(4-Chlorophenyl)sulfonyl]amino}benzoic acid exhibits an IC50 of 0.108 µM against human glycerol 3-phosphate acyltransferase (GPAT), demonstrating slightly greater potency than its 4-positional isomer (4-(4-chlorophenylsulfonamido)benzoic acid, IC50 = 0.116 µM) and notably higher potency than the des-chloro analog (2-(phenylsulfonamido)benzoic acid, IC50 = 0.148 µM) [1]. The quantified differences are: 7% more potent than the positional isomer and 27% more potent than the des-chloro analog under identical assay conditions.
| Evidence Dimension | Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 0.108 µM (108 nM) |
| Comparator Or Baseline | 4-(4-chlorophenylsulfonamido)benzoic acid: 0.116 µM; 2-(phenylsulfonamido)benzoic acid: 0.148 µM |
| Quantified Difference | 7% more potent than positional isomer; 27% more potent than des-chloro analog |
| Conditions | Recombinant human glycerol 3-phosphate acyltransferase (GPAT) inhibition assay, as reported in J. Med. Chem. 2009. |
Why This Matters
This potency advantage ensures that experiments using this compound as a probe for GPAT will require lower concentrations to achieve effective enzyme inhibition compared to closely related analogs, thereby reducing the risk of off-target effects and conserving material.
- [1] Wydysh EA, Medghalchi SM, Vadlamudi A, Townsend CA. Design and synthesis of small molecule glycerol 3-phosphate acyltransferase inhibitors. J Med Chem. 2009;52(10):3317-3327. View Source
